3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea
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Overview
Description
3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea is a member of quinolines.
Scientific Research Applications
Tautomerism Studies
- Tautomerism in Quinaldyl Ketones : Investigates tautomerism in compounds similar to the specified chemical, providing insights into their chemical behavior and stability, essential for understanding their potential applications (Douglass et al., 1992).
Antituberculosis Activity
- Antituberculosis Quinolines : Explores quinoline derivatives with potential antituberculosis activity, suggesting possible medical applications for similar compounds (Omel’kov et al., 2019).
Synthesis and Chemical Behavior
- Synthesis of Hexahydrobenzo Derivatives : Describes the synthesis of complex quinoline derivatives, offering methodologies that could be relevant for the synthesis and study of the specified chemical (Kozlov & Tereshko, 2013).
- Indium Trichloride Catalyzed Bond Functionalization : Discusses the functionalization of similar compounds, which is crucial for modifying and understanding the properties of the specified chemical (Chatterjee et al., 2014).
Chemosensing and Molecular Docking
- Chemosensing and Docking Studies of Acylthiourea Derivatives : Examines acylthiourea derivatives for chemosensing and molecular docking, hinting at potential biochemical or analytical applications (Kalaiyarasi et al., 2019).
Corrosion Inhibition
- Quinoxaline Derivatives as Corrosion Inhibitors : Studies the application of quinoxaline derivatives in corrosion inhibition, suggesting a possible industrial application for similar compounds (Olasunkanmi et al., 2016).
Antimicrobial Activity
- Antimicrobial Thiazolyl Derivatives of Quinolones : Explores the antimicrobial properties of thiazolyl derivatives, indicating potential pharmaceutical applications (Katagi et al., 2013).
Properties
Molecular Formula |
C25H31N3O3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C25H31N3O3S/c1-5-17(2)26-25(32)28(12-11-18-9-7-6-8-10-18)16-20-13-19-14-22(30-3)23(31-4)15-21(19)27-24(20)29/h6-10,13-15,17H,5,11-12,16H2,1-4H3,(H,26,32)(H,27,29) |
InChI Key |
YAZOIIMRVUPEOT-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=S)N(CCC1=CC=CC=C1)CC2=CC3=CC(=C(C=C3NC2=O)OC)OC |
Canonical SMILES |
CCC(C)NC(=S)N(CCC1=CC=CC=C1)CC2=CC3=CC(=C(C=C3NC2=O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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